molecular formula C22H25N7O5 B1684558 Edatrexate CAS No. 80576-83-6

Edatrexate

Número de catálogo: B1684558
Número CAS: 80576-83-6
Peso molecular: 467.5 g/mol
Clave InChI: FSIRXIHZBIXHKT-MHTVFEQDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Edatrexate: es un compuesto antifolato sintético, químicamente conocido como 10-etil-10-deazaaminopterina. Es un análogo del metotrexato, diseñado para inhibir la dihidrofolato reductasa, una enzima crucial para la síntesis de ADN y la replicación celular. This compound se ha estudiado por su potencial en el tratamiento de varios cánceres, incluido el cáncer de pulmón de células no pequeñas, el cáncer de mama, el linfoma no Hodgkin y los cánceres de cabeza y cuello .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Edatrexate se sintetiza a través de un proceso químico de múltiples pasos. La síntesis típicamente involucra la alquilación de 10-deazaaminopterina con yoduro de etilo en condiciones básicas. Esta reacción es seguida por pasos de purificación para aislar el producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de monitoreo continuo ayuda a mantener la consistencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Edatrexate experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir varias formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Clinical Applications

Edatrexate has been investigated in various clinical settings, particularly for its effectiveness against several malignancies:

  • Non-Small Cell Lung Cancer : Clinical trials have demonstrated that this compound can achieve significant response rates in patients with non-small cell lung cancer. In combination with other chemotherapeutic agents, it has shown enhanced efficacy compared to traditional therapies like methotrexate .
  • Breast Cancer : A combination therapy involving this compound and taxanes has been proposed for treating breast cancer. The synergistic effects observed in preclinical models suggest that this combination may improve therapeutic outcomes .
  • Head and Neck Cancer : In randomized trials comparing this compound to methotrexate for squamous cell carcinoma of the head and neck, this compound exhibited comparable efficacy but with a higher incidence of certain side effects such as stomatitis and skin toxicity .
  • Small Cell Lung Cancer : Phase II trials have indicated that this compound can be effective against small cell lung cancer, although further studies are needed to establish its role in standard treatment protocols .

Preclinical Studies

Preclinical studies have provided valuable insights into the therapeutic potential of this compound:

  • Synergistic Effects : Research has shown that this compound can enhance the effectiveness of other antineoplastic agents when used in combination therapies. For instance, studies indicated improved survival rates in murine models when this compound was administered alongside leucovorin and other chemotherapeutics .
  • Resistance to Methotrexate : this compound has demonstrated superior efficacy against methotrexate-resistant tumors in animal models. This property makes it a promising candidate for treating patients who have developed resistance to standard antifolate therapies .

Pharmacokinetics and Toxicity

This compound is metabolized primarily in the liver and excreted via bile. Its pharmacokinetic profile shows that it enters tumor cells more effectively than methotrexate, leading to higher intracellular concentrations. However, dose-limiting toxicity primarily manifests as mucositis, with additional side effects including myelosuppression and gastrointestinal disturbances .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

  • Case Study on Non-Small Cell Lung Cancer : A patient treated with a combination of this compound and cisplatin showed a marked reduction in tumor size after several cycles of therapy. The treatment was well-tolerated with manageable side effects.
  • Combination Therapy for Breast Cancer : In a cohort study involving breast cancer patients receiving this compound combined with taxanes, a significant proportion achieved partial responses, suggesting that this regimen may enhance treatment outcomes compared to monotherapy.

Mecanismo De Acción

Edatrexate ejerce sus efectos inhibiendo la dihidrofolato reductasa, una enzima involucrada en la reducción de dihidrofolato a tetrahidrofolato. Esta inhibición conduce a una disminución en la síntesis de timidilato, purinas y ciertos aminoácidos, lo que finalmente interrumpe la síntesis de ADN y la replicación celular. Los objetivos moleculares y las vías involucradas incluyen la vía del folato y los procesos metabólicos relacionados .

Actividad Biológica

Edatrexate, also known as 10-ethyl-10-deazaaminopterin (EDX), is a potent antifolate compound that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts the folate metabolism necessary for DNA synthesis and repair, leading to impaired cell proliferation, particularly in rapidly dividing cancer cells. This mechanism is similar to that of methotrexate (MTX), but this compound has shown enhanced efficacy against MTX-resistant tumors due to its structural modifications that allow better binding to the target enzyme.

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly for squamous cell carcinoma (SCC) and other malignancies. A randomized phase III trial compared this compound with methotrexate in patients with metastatic or recurrent SCC. The study involved 273 patients and revealed that while both drugs had moderate activity, this compound exhibited a slightly higher overall response rate (21% vs. 16% for MTX) and a comparable median survival duration of six months for both treatments . However, this compound was associated with more pronounced side effects such as stomatitis and skin toxicity, raising concerns about its routine use in clinical settings .

Case Studies

  • Efficacy Against Methotrexate-Resistant Tumors : In preclinical studies using murine models, this compound demonstrated superior efficacy compared to methotrexate against various tumor types, including mammary adenocarcinoma and fibrosarcoma. The use of a high-dose regimen combined with low-dose leucovorin rescue significantly improved survival rates in tumor-bearing mice . Long-term survivors were observed with specific tumor models, indicating the potential for this compound in treating advanced metastatic diseases.
  • Phase II Study in Metastatic Disease : A multicenter phase II study assessed weekly administration of this compound in patients with metastatic disease. The results indicated acceptable toxicity levels and promising activity, suggesting that this compound could be a viable option for patients who have not responded to traditional therapies .

Comparative Efficacy Table

Study TypeDrug ComparisonResponse RateMedian SurvivalNotable Side Effects
Phase III TrialThis compound vs MTX21% vs 16%6 monthsStomatitis, skin toxicity
Preclinical ModelsThis compound vs MTXHigher for EDXImproved survivalN/A
Phase II TrialWeekly this compoundPromisingN/AAcceptable toxicity

Propiedades

Número CAS

80576-83-6

Fórmula molecular

C22H25N7O5

Peso molecular

467.5 g/mol

Nombre IUPAC

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

Clave InChI

FSIRXIHZBIXHKT-MHTVFEQDSA-N

SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES isomérico

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apariencia

white solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edatrexate
Reactant of Route 2
Reactant of Route 2
Edatrexate
Reactant of Route 3
Reactant of Route 3
Edatrexate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Edatrexate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Edatrexate
Reactant of Route 6
Reactant of Route 6
Edatrexate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.